CDK6 Degradation Potency: CP‑10 (Built from Pomalidomide-PEG1-C2-N3) vs. Alternative Linker PROTACs in the Same Cellular Assay
The PROTAC CP‑10, synthesized using Pomalidomide-PEG1-C2-N3 as the CRBN‑recruiting module, induces CDK6 degradation with a DC₅₀ of 2.1 nM in human glioblastoma U251 cells [1]. In the same study, PROTACs built with alternative pomalidomide‑based linkers exhibited markedly weaker degradation, with DC₅₀ values ranging from 10.6 nM (CP‑14) to 86.8 nM (CP‑22) [1]. The presence of the C2 alkyl spacer in the PEG1‑C2‑N3 linker contributed to a favorable spatial orientation for ternary complex formation compared to linkers lacking this alkyl segment or containing additional PEG units [1].
| Evidence Dimension | CDK6 degradation potency (DC₅₀) |
|---|---|
| Target Compound Data | CP-10 (Pomalidomide-PEG1-C2-N3 derived): DC₅₀ = 2.1 nM |
| Comparator Or Baseline | CP-14 (alternative pomalidomide linker): DC₅₀ = 10.6 nM; CP-21 (alternative pomalidomide linker): DC₅₀ = 81.6 nM; CP-22 (alternative pomalidomide linker): DC₅₀ = 86.8 nM |
| Quantified Difference | CP-10 is 5‑fold more potent than CP‑14, and approximately 39‑ to 41‑fold more potent than CP‑21 and CP‑22 |
| Conditions | Human glioblastoma U251 cells; 24‑hour treatment; Western blot quantification |
Why This Matters
This direct head‑to‑head comparison within a single controlled study demonstrates that the PEG1‑C2‑N3 linker architecture confers superior degradation potency for CDK6, making Pomalidomide-PEG1-C2-N3 the empirically validated choice for CDK6‑targeted PROTAC development.
- [1] Su S, Yang Z, Gao H, et al. Potent and Preferential Degradation of CDK6 via Proteolysis Targeting Chimera Degraders. J Med Chem. 2019;62(16):7575-7582. Table 1. View Source
